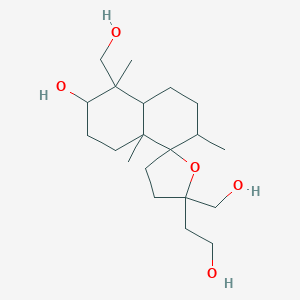

Lagochiline

Description

Lagochilin has been reported in Lagochilus inebrians, Lagochilus gypsaceus, and Lagochilus pubescens with data available.

Structure

3D Structure

Properties

CAS No. |

23554-81-6 |

|---|---|

Molecular Formula |

C20H36O5 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

(1R,2S,4aS,5R,5'S,6R,8aS)-5'-(2-hydroxyethyl)-1,5'-bis(hydroxymethyl)-1,4a,6-trimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxolane]-2-ol |

InChI |

InChI=1S/C20H36O5/c1-14-4-5-15-17(2,12-22)16(24)6-7-18(15,3)20(14)9-8-19(13-23,25-20)10-11-21/h14-16,21-24H,4-13H2,1-3H3/t14-,15+,16+,17+,18+,19+,20-/m1/s1 |

InChI Key |

XYPPDQHBNJURHU-IPOQXWOTSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC[C@](O3)(CCO)CO)(CC[C@@H]([C@@]2(C)CO)O)C |

Canonical SMILES |

CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C |

Synonyms |

(4'aS)-decahydro-6'S-hydroxy-5-(2-hydroxyethyl)-2'R,5',8'aS-trimethyl-spiro[furan-2(3H),1'R(2'H)-naphthalene]-5S,5'R-dimethanol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of Lagochilin Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the methodologies and data integral to the structural elucidation of lagochilin, a complex diterpenoid alcohol isolated from plants of the Lagochilus genus. Renowned for its significant hemostatic properties, the precise determination of lagochilin's molecular architecture is paramount for understanding its mechanism of action and for the development of novel therapeutic agents. This guide details the key experimental protocols, presents collated quantitative data from spectroscopic and crystallographic analyses, and visualizes the logical workflows involved in confirming its intricate structure.

Introduction to Lagochilin

Lagochilin is a labdane-type diterpenoid, characterized by a bicyclic core and multiple hydroxyl groups, making it a tetra-atomic alcohol.[1] It is the primary active component responsible for the hemostatic (blood-clotting) effects of Lagochilus inebrians extracts, which have been utilized in traditional medicine in Central Asia.[2][3] The full chemical name for its core structure is 3,15,16,18-tetrahydroxy-9,13-epoxy-labdane.[2][4] The structural complexity requires a multi-technique approach for unambiguous characterization, combining modern spectroscopic methods with definitive crystallographic analysis.

Experimental Protocols for Structure Elucidation

The definitive determination of the lagochilin structure relies on a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

2.1 Isolation and Purification The general procedure for obtaining pure lagochilin involves the extraction of the aerial parts of Lagochilus species, typically with ethanol or methanol. The crude extract is then subjected to various column chromatography techniques to isolate the diterpenoid fractions.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the 2D structure of lagochilin in solution. A combination of 1D and 2D NMR experiments is required to assign all proton and carbon signals and establish connectivity.

-

Sample Preparation: A sample of purified lagochilin (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and placed in an NMR tube.

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D NMR (¹H and ¹³C):

-

¹H NMR: Provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). Analysis of the ¹H NMR spectrum of lagochilin reveals the presence of three methyl groups and protons associated with primary and secondary alcohol functionalities.[2]

-

¹³C NMR: Determines the number of unique carbon atoms in the molecule and their type (C, CH, CH₂, CH₃) through techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (¹H-¹H vicinal coupling).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the molecular fragments and establishing the overall carbon skeleton.

-

2.3 High-Resolution Mass Spectrometry (HRMS) HRMS is used to determine the precise molecular formula of the compound.

-

Methodology: The purified compound is ionized (e.g., using Electrospray Ionization - ESI) and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

-

Data Interpretation: The exact mass is used to calculate the elemental composition, confirming the molecular formula (e.g., C₂₀H₃₆O₅ for lagochilin).

2.4 Single-Crystal X-ray Diffraction This technique provides the definitive, unambiguous 3D structure of the molecule in the solid state, including its absolute stereochemistry.

-

Methodology:

-

Crystallization: High-purity lagochilin is dissolved in a suitable solvent system and allowed to evaporate slowly to form single crystals. Lagochilin can crystallize in different forms, such as a monohydrate or an anhydrous form, depending on the solvent used.[2][4]

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the positions of the atoms are determined. This initial model is then refined to achieve the best fit with the experimental data.

-

References

- 1. zienjournals.com [zienjournals.com]

- 2. peerianjournal.com [peerianjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Structure of Lagochilin Diterpenoid (3,15,16,18-Tetrahydroxy 9-13 Epoxylab) From Lagochilus Inebrians Plant, Monohdrate AND Anhydrate Forms | The Peerian Journal [peerianjournal.com]

The Intoxicating Mint: A Technical Guide to the Chemical Constituents of Lagochilus inebrians

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagochilus inebrians, a member of the Lamiaceae family, has a long history of use in traditional medicine in Central Asia for its sedative and hemostatic properties.[1][2][3] This in-depth technical guide provides a comprehensive overview of the chemical constituents of Lagochilus inebrians, focusing on quantitative data, experimental protocols for isolation and analysis, and an exploration of the potential signaling pathways underlying its pharmacological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Core Chemical Constituents

Lagochilus inebrians is a rich source of a variety of secondary metabolites, with diterpenoids being the most characteristic and pharmacologically significant class of compounds.[3] The primary chemical constituents can be categorized as follows:

-

Diterpenoids: The most notable diterpene is lagochiline , a labdane-type diterpene, which is believed to be responsible for the plant's sedative, hypotensive, and hemostatic effects.[2] Other related diterpenes and their derivatives are also present.

-

Flavonoids: Various flavonoid glycosides have been identified, contributing to the plant's overall pharmacological profile.

-

Iridoid Glycosides: These compounds are also found in Lagochilus inebrians and are known for a range of biological activities.

-

Essential Oils: The plant contains a complex mixture of volatile compounds that contribute to its aroma.

-

Other Constituents: Tannins, organic acids, vitamins (such as ascorbic acid), and minerals have also been reported.[4]

Quantitative Data

The concentration of key chemical constituents in Lagochilus inebrians can vary depending on factors such as the geographical origin, harvest time, and the specific plant part analyzed. The following tables summarize the available quantitative data.

| Constituent Class | Plant Part | Concentration Range | Reference(s) |

| Diterpenes (as this compound/Lagoxilin) | Aerial Parts | 0.6% - 1.97% | [4] |

| Leaves | Not specified, but present | [4] | |

| Flavonoid Glycosides | Whole Plant | ~0.67% | [4] |

| Essential Oils | Leaves | ~0.03% | [4] |

| Organic Acids | Whole Plant | 6% - 7% | [4] |

| Tannins (Flavoring agents) | Leaves | 11% - 14% | [4] |

| Ascorbic Acid (Vitamin C) | Whole Plant | 44 - 77 mg% | [4] |

| Leaves | 77 - 100 mg% | [4] | |

| Carotene | Whole Plant | 5 - 10 mg% | [4] |

| Leaves | 7 - 10 mg% | [4] | |

| Tar | Whole Plant | 9.66% - 12.42% | [4] |

Experimental Protocols

Extraction and Isolation of this compound

Several methods have been reported for the extraction and isolation of this compound from Lagochilus inebrians. The following is a summary of a common approach using solvent extraction.

Objective: To extract and isolate the primary diterpenoid, this compound, from the aerial parts of Lagochilus inebrians.

Materials:

-

Dried and powdered aerial parts of Lagochilus inebrians

-

Dichloroethane

-

Heater

-

Filtration apparatus

-

Crystallization vessel

Protocol:

-

Extraction:

-

Crystallization:

-

Allow the filtrate to stand at room temperature for 24 hours to allow for the crystallization of this compound.[5]

-

Collect the resulting crystals.

-

-

Purification:

General Protocol for Flavonoid and Iridoid Glycoside Analysis

Objective: To perform a qualitative and quantitative analysis of flavonoids and iridoid glycosides.

Materials:

-

Dried and powdered plant material

-

Methanol or Ethanol (e.g., 80%)

-

Ultrasonic bath or shaker

-

Centrifuge

-

HPLC or UPLC system with DAD or MS detector

-

Analytical standards for target compounds

Protocol:

-

Extraction:

-

Extract a known weight of the plant material with a defined volume of the chosen solvent (e.g., 80% methanol).

-

Use ultrasonication or agitation for a specified time to enhance extraction efficiency.

-

Centrifuge the mixture and collect the supernatant.

-

-

Analysis:

-

Filter the supernatant through a suitable syringe filter (e.g., 0.45 µm).

-

Inject a known volume of the filtered extract into the HPLC or UPLC system.

-

Use a suitable reversed-phase column (e.g., C18) and a gradient elution program with a mobile phase consisting of acidified water and acetonitrile or methanol.

-

Detect and quantify the compounds of interest using a DAD at specific wavelengths (e.g., ~280 nm and ~330 nm for flavonoids, ~240 nm for iridoids) or an MS detector for more specific identification.

-

Quantification is achieved by comparing the peak areas of the analytes in the sample with those of authentic standards.

-

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the pharmacological effects of Lagochilus inebrians and its constituents are not yet fully elucidated. However, based on the known activities of related compounds, particularly labdane diterpenes, and the observed physiological effects, some potential signaling pathways can be hypothesized.

Sedative and Anxiolytic Effects: Potential GABAergic Modulation

The sedative properties of Lagochilus inebrians suggest a possible interaction with the central nervous system. A likely target for sedative and anxiolytic compounds is the GABAA receptor, a ligand-gated ion channel that is the primary site of action for benzodiazepines and barbiturates. Some diterpenes have been shown to act as positive allosteric modulators of the GABAA receptor, enhancing the effect of the endogenous neurotransmitter GABA and leading to neuronal inhibition.[6]

Hemostatic Activity: Modulation of the Coagulation Cascade

The traditional use of Lagochilus inebrians as a hemostatic agent suggests that its constituents can influence the blood coagulation process. This could occur through various mechanisms, including effects on platelet aggregation and the enzymatic reactions of the coagulation cascade.[7][8] Plant-derived compounds can act as pro-coagulants by promoting the activation of clotting factors or by enhancing platelet function.

Conclusion and Future Directions

Lagochilus inebrians presents a rich source of bioactive compounds, with the labdane diterpene this compound being a key constituent responsible for its traditional medicinal uses. While quantitative data and isolation protocols for some of its major components are available, further research is needed to fully characterize its chemical profile and to elucidate the precise molecular mechanisms of action.

Future research should focus on:

-

Development of validated analytical methods for the comprehensive quantification of flavonoids, iridoid glycosides, and other minor constituents in Lagochilus inebrians.

-

In-depth pharmacological studies to identify the specific molecular targets and signaling pathways modulated by this compound and other purified compounds. This should include binding assays with relevant receptors (e.g., GABAA receptor subtypes) and enzymatic assays with components of the coagulation cascade.

-

Preclinical and clinical investigations to evaluate the therapeutic potential and safety of standardized extracts of Lagochilus inebrians and its isolated compounds for the development of new sedative and hemostatic agents.

This technical guide provides a solid foundation for such future endeavors, offering a valuable starting point for researchers and drug development professionals interested in the therapeutic potential of this fascinating medicinal plant.

References

- 1. Lagochilus inebrians · Electric Veg [electricveg.com]

- 2. researchgate.net [researchgate.net]

- 3. The Genus Lagochilus (Lamiaceae): A Review of Its Diversity, Ethnobotany, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interonconf.org [interonconf.org]

- 5. iosrjournals.org [iosrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. Mechanism Action of Platelets and Crucial Blood Coagulation Pathways in Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Coagulation Cascade | Mackman Lab [med.unc.edu]

The Untraveled Path: A Technical Guide to the Putative Biosynthesis of Lagochilin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lagochilin, a labdane-type diterpenoid found in Lagochilus inebrians, has garnered interest for its potential pharmacological activities. Despite its intriguing properties, the biosynthetic pathway responsible for its creation remains largely unelucidated. This technical guide synthesizes the current understanding of labdane diterpenoid biosynthesis within the Lamiaceae family to propose a putative pathway for Lagochilin. We delve into the likely enzymatic steps, from the universal precursor geranylgeranyl diphosphate (GGPP) to the final intricate structure of Lagochilin, supported by analogous pathways of structurally related compounds. Furthermore, this guide provides detailed experimental protocols for the key methodologies required to identify and characterize the enzymes involved, paving the way for future research to definitively map this uncharted biosynthetic route. Quantitative data on Lagochilin content in its native plant source is also presented to provide context for natural production levels.

Introduction

Lagochilin is a complex diterpenoid isolated from plants of the Lagochilus genus, most notably Lagochilus inebrians.[1] Its chemical structure, featuring a characteristic labdane core, points towards a biosynthetic origin rooted in the well-established isoprenoid pathway. While the precise enzymatic machinery dedicated to Lagochilin synthesis in L. inebrians has yet to be experimentally verified, the conservation of biosynthetic logic within the Lamiaceae family allows for the formulation of a robust hypothetical pathway. Understanding this pathway is crucial for potential biotechnological production of Lagochilin and for the development of novel derivatives with enhanced therapeutic properties.

Quantitative Analysis of Lagochilin in Lagochilus inebrians

The concentration of Lagochilin in its natural source can vary. The following table summarizes reported quantitative data.

| Plant Material | Compound | Concentration (% of dry weight) | Analytical Method |

| Dried Lagochilus inebrians | Lagochilin (as "lagoxilin") | 0.6 - 1.97% | Not Specified |

Note: The term "lagoxilin" is used in some literature and is considered synonymous with Lagochilin. The specific analytical methodology for this quantification was not detailed in the available literature, highlighting a need for standardized quantitative analysis.

Proposed Biosynthesis Pathway of Lagochilin

Based on the known biosynthesis of other labdane-type diterpenoids in the Lamiaceae family, we propose a multi-step enzymatic pathway for the formation of Lagochilin from the central metabolic precursor, geranylgeranyl diphosphate (GGPP).

Formation of the Labdane Skeleton

The initial steps involve the cyclization of the linear C20 precursor, GGPP, into a bicyclic intermediate. This is a two-step process catalyzed by two distinct classes of diterpene synthases (diTPSs).

-

Step 1: Protonation-initiated Cyclization by a Class II diTPS. A copalyl diphosphate synthase (CPS) initiates the cyclization of GGPP through protonation of the terminal double bond, leading to the formation of a bicyclic (+)-copalyl diphosphate ((+)-CPP) intermediate.[2][3] This class of enzyme is characterized by a conserved DxDD motif.[4]

-

Step 2: Ionization-initiated Cyclization by a Class I diTPS. The (+)-CPP intermediate is then utilized by a Class I diTPS, likely a kaurene synthase-like (KSL) enzyme.[5] This enzyme catalyzes the ionization of the diphosphate group and subsequent rearrangements to form the core labdane skeleton, likely a hydroxylated precursor given the structure of Lagochilin. This class of enzymes typically contains a conserved DDxxD motif.[2]

Tailoring of the Labdane Skeleton by Cytochrome P450s

Following the formation of the initial labdane scaffold, a series of oxidative modifications are required to produce the final structure of Lagochilin. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs), which are heme-containing enzymes capable of performing highly specific hydroxylations and other modifications.[6][7]

The exact sequence and the specific CYPs involved in the biosynthesis of Lagochilin are unknown. However, based on the structure of Lagochilin, which contains multiple hydroxyl groups and an ether bridge, a series of hydroxylation reactions at specific carbon positions of the labdane skeleton are necessary.

Experimental Protocols for Pathway Elucidation

The definitive characterization of the Lagochilin biosynthetic pathway requires the identification and functional analysis of the involved enzymes. The following protocols outline the key experimental workflows for this purpose.

Identification of Candidate Genes from Lagochilus inebrians

A transcriptome analysis of the glandular trichomes of L. inebrians, the primary sites of diterpenoid biosynthesis, is the first step to identify candidate genes.

Functional Characterization of Candidate Diterpene Synthases

Candidate diTPS genes are functionally characterized by heterologous expression in Escherichia coli.

Protocol: Heterologous Expression of diTPS in E. coli

-

Cloning:

-

Amplify the full-length coding sequences of candidate LiCPS and LiKSL genes from L. inebrians cDNA.

-

Clone the amplified sequences into an appropriate E. coli expression vector (e.g., pET28a) that allows for inducible protein expression. For Class I diTPSs that require a Class II product as a substrate, co-expression systems are necessary.

-

-

Transformation and Expression:

-

Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the transformed cells in a suitable medium (e.g., TB or LB) at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with an appropriate inducer (e.g., 1 mM IPTG) and continue cultivation at a lower temperature (e.g., 16-18°C) for 16-24 hours.

-

-

Product Extraction and Analysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a buffer and lyse the cells (e.g., by sonication).

-

To analyze the diterpene products, which are often alcohols after dephosphorylation by host phosphatases, extract the culture with an organic solvent (e.g., hexane or ethyl acetate).

-

Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products by comparing their mass spectra with known standards or library data.

-

Functional Characterization of Candidate Cytochrome P450s

Candidate CYPs are typically characterized by heterologous expression in Saccharomyces cerevisiae (yeast), which is a eukaryotic host that provides a more suitable environment for the expression of these membrane-bound enzymes.

Protocol: Heterologous Expression of CYPs in Saccharomyces cerevisiae

-

Cloning:

-

Amplify the full-length coding sequences of candidate LiCYP genes from L. inebrians cDNA.

-

Clone the amplified sequences into a yeast expression vector (e.g., pYES-DEST52).

-

-

Transformation and Expression:

-

Transform the expression constructs into a suitable yeast strain (e.g., WAT11) that co-expresses a cytochrome P450 reductase (CPR), which is essential for CYP activity.

-

Grow the transformed yeast in a selective medium.

-

Induce protein expression by transferring the cells to a medium containing galactose.

-

-

In vivo and In vitro Assays:

-

In vivo: Feed the yeast culture with the putative substrate (the product of the diTPS reactions). After a period of incubation, extract the culture with an organic solvent.

-

In vitro: Prepare microsomes from the yeast culture, which contain the expressed CYP enzymes. Perform enzyme assays by incubating the microsomes with the substrate and a source of reducing equivalents (NADPH).

-

Analyze the reaction products by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated diterpenoids.

-

Conclusion and Future Outlook

The biosynthesis of Lagochilin in Lagochilus inebrians presents a fascinating yet unresolved area of natural product chemistry. The putative pathway presented in this guide, based on established principles of labdane diterpenoid biosynthesis, provides a solid framework for future research. The experimental protocols detailed herein offer a clear roadmap for the identification and characterization of the specific LiCPS, LiKSL, and LiCYP enzymes responsible for constructing this unique molecule. Elucidation of the complete pathway will not only deepen our understanding of plant metabolic diversity but also open avenues for the sustainable production of Lagochilin and its derivatives for potential therapeutic applications. The next critical steps will be to perform the proposed transcriptomic analysis and to functionally validate the candidate genes to transform this putative pathway into a confirmed biosynthetic roadmap.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure and Mechanism of the Diterpene Cyclase ent-Copalyl Diphosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DSpace [dr.lib.iastate.edu]

- 6. Terpene hydroxylation with microbial cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gsartor.org [gsartor.org]

An In-depth Technical Guide to the Spectral Data of Lagochilin (CAS 23554-81-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

-

IUPAC Name: (2R,4aR,5R,6aS,9S,10S,10aR,10bR)-5-(2-hydroxyethyl)-5-(hydroxymethyl)-2,6a,9,10b-tetramethyl-dodecahydronaphtho[2,1-d]oxepine-2,10-diol

-

Molecular Formula: C₂₀H₃₆O₅

-

Molecular Weight: 356.5 g/mol

Spectral Data

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and formula of Lagochilin.

| Parameter | Value | Reference |

| Molecular Weight | 356 | [1] |

| Gross Formula | C₂₀H₃₆O₅ | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is pivotal for the structural elucidation of Lagochilin. While a complete, assigned dataset is not fully available in the public domain, key findings from ¹H and ¹³C NMR studies are summarized below.

¹H NMR (PMR) Spectroscopy

Proton NMR studies have identified key structural features of the Lagochilin molecule. Analysis of the PMR spectra of Lagochilin and its tetraacetate derivative has revealed the presence of three methyl groups. Two of these are attached to a quaternary carbon atom, and one is bonded to a tertiary carbon. The spectra also indicate the presence of protons associated with primary and secondary alcohol functionalities.[1]

¹³C NMR Spectroscopy

Carbon-13 NMR provides detailed information about the carbon skeleton of Lagochilin. Some chemical shifts have been reported, offering insight into the molecule's structure.

| Carbon Atom | Chemical Shift (ppm) | Reference |

| C9 | 93.13 | |

| C13 | 86.37 | |

| C10 | 45.15 | |

| C4 | 42.53 |

The signals at 93.13 and 86.37 ppm are indicative of carbon atoms (C9 and C13) being linked through an oxygen atom, which is consistent with the presence of an ether linkage in the structure.[1]

Infrared (IR) Spectroscopy

IR spectroscopy of Lagochilin and its derivatives has been instrumental in identifying its functional groups. The presence of hydroxyl (-OH) groups has been confirmed.[1] Furthermore, analysis suggests that the fifth oxygen atom in the molecule exists within an epoxy group.[1] Specific absorption bands for Lagochilin are not detailed in the available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

There is currently no specific UV-Vis spectral data for Lagochilin reported in the readily accessible scientific literature. For diterpenoids lacking extensive chromophores, significant absorption in the UV-Vis range is not typically expected.

Experimental Protocols

Detailed experimental protocols for obtaining the spectral data of Lagochilin are not explicitly available. However, the following are generalized, yet detailed, methodologies that can be applied for the spectral analysis of Lagochilin and other diterpenoids.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified Lagochilin for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean vial. Ensure the solvent does not have signals that would overlap with key sample resonances.

-

Gently agitate or sonicate the vial to ensure complete dissolution.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the nucleus being observed (¹H or ¹³C).

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence (e.g., zg30). Key parameters to set include the spectral width (e.g., -2 to 12 ppm), number of scans (typically 8 to 64), and relaxation delay (d1, typically 1-5 seconds).

-

For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width will be necessary (e.g., -10 to 220 ppm). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of ¹³C.

-

Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the complete structural assignment.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FID.

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants of the signals.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of Lagochilin (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Instrument Setup and Data Acquisition:

-

Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive or negative ion mode. For Lagochilin, positive mode is likely to yield [M+H]⁺ or [M+Na]⁺ ions.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 100-500 amu).

-

For structural information, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and inducing fragmentation.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the KBr pellet method is common. Mix a small amount of finely ground Lagochilin (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Place the sample in the IR beam path.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of Lagochilin in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

-

Perform serial dilutions to obtain a series of solutions with concentrations appropriate for UV-Vis analysis (typically resulting in an absorbance between 0.1 and 1.0).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample.

-

Scan the sample over a desired wavelength range (e.g., 200-800 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a natural product like Lagochilin.

Caption: Generalized workflow for the isolation and spectral characterization of Lagochilin.

Signaling Pathways and Logical Relationships

At present, the detailed signaling pathways through which Lagochilin exerts its biological effects are not sufficiently elucidated to be represented in a diagrammatic format. Further research is required to understand its molecular targets and mechanisms of action.

Conclusion

This technical guide consolidates the currently available spectral information for Lagochilin (CAS 23554-81-6). While foundational data from mass spectrometry and NMR have been established, a comprehensive and publicly accessible repository of high-resolution spectral data remains to be compiled. The provided generalized experimental protocols offer a robust framework for researchers to obtain and analyze the necessary spectral information for this and other diterpenoid compounds. Further investigation to procure and publish complete ¹H and ¹³C NMR assignments, as well as detailed IR and UV-Vis spectra, would be of significant value to the scientific community, particularly for those in the field of natural product chemistry and drug development.

References

Discovery and History of Lagochilin Isolation: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lagochilin, a diterpenoid compound primarily isolated from Lagochilus inebrians, has a rich history of use in Central Asian traditional medicine for its notable sedative and hemostatic properties. This technical guide provides a comprehensive overview of the discovery, historical use, and methods for the isolation of lagochilin. It summarizes the compound's physicochemical properties and outlines established methodologies for its extraction and purification. Furthermore, this document presents putative signaling pathways to explain its pharmacological effects, drawing parallels with compounds of similar activities. This guide is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development with an interest in the therapeutic potential of lagochilin.

Introduction

Lagochilus inebrians, a member of the Lamiaceae (mint) family, has been a cornerstone of traditional medicine in Central Asian countries such as Uzbekistan, Tajikistan, and Turkmenistan for centuries. Historically, it has been prepared as a tea, valued for its calming and intoxicating effects, and as a treatment for various bleeding conditions. The principal bioactive constituent responsible for these therapeutic actions is the diterpene, lagochilin.

Scientific inquiry into the chemical composition of L. inebrians led to the successful isolation and structural elucidation of lagochilin, identified as 3,16,17,18-tetrahydroxy-9,13-epoxylabdan. The compound presents as a grey, crystalline solid with a characteristic bitter taste. Subsequent pharmacological investigations have substantiated its sedative, hypotensive, and hemostatic activities, positioning lagochilin as a compound of considerable interest for contemporary drug discovery and development.

Physicochemical Properties of Lagochilin

A compilation of the known physicochemical properties of lagochilin is detailed in Table 1. This information is fundamental for developing effective extraction, purification, and characterization protocols.

Table 1: Physicochemical Properties of Lagochilin

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₃₆O₅ | |

| Molar Mass | 356.495 g/mol | |

| Appearance | Light grey crystalline solid | |

| Melting Point | 167-169 °C (after recrystallization from acetone) | |

| Solubility | Insoluble in water; Soluble in organic solvents such as dichloroethane, acetone, and pyridine. | |

| Lagochilin Content in L. inebrians | 0.6 - 2.3% |

Isolation and Purification of Lagochilin

The isolation of lagochilin from its natural source, L. inebrians, is a multi-step process that commences with solvent extraction, followed by various purification techniques. While highly detailed, standardized protocols are not widely published, the subsequent sections describe the generally accepted methodologies.

Extraction

Solvent extraction is the primary method employed to extract lagochilin from dried and pulverized plant material. Dichloroethane has been identified as a particularly effective solvent for this purpose.

General Experimental Protocol:

It is important to note that detailed, step-by-step experimental protocols for lagochilin extraction are not extensively documented in the available scientific literature. The workflow presented here is a generalized representation.

-

Plant Material Preparation: The aerial parts of L. inebrians, including leaves and flowers, are harvested, thoroughly dried, and then milled into a fine powder. This process increases the surface area, facilitating a more efficient extraction.

-

Solvent Extraction: The powdered plant material is then subjected to extraction using dichloroethane. This can be accomplished through various techniques, including maceration, percolation, or continuous extraction in a Soxhlet apparatus.

-

Concentration: Following extraction, the solvent is removed from the extract, typically under reduced pressure. This yields a concentrated crude extract that contains lagochilin along with a mixture of other plant-derived compounds.

Purification

The crude extract containing lagochilin requires further purification to isolate the compound in a pure form. This is generally achieved through a combination of recrystallization and chromatographic methods.

3.2.1. Recrystallization

Recrystallization is a critical purification step for obtaining high-purity lagochilin from the crude extract.

General Experimental Protocol:

Specific, optimized protocols for the recrystallization of lagochilin are not extensively detailed in the literature. The following represents a generalized procedure.

-

Dissolution: The crude extract is dissolved in a minimum volume of a suitable hot solvent, with acetone being a commonly used option.

-

Cooling and Crystallization: The resulting hot, saturated solution is allowed to cool gradually and without agitation. As the solution cools, the solubility of lagochilin decreases, leading to the formation of crystals.

-

Crystal Isolation: The formed crystals are then collected via filtration, washed with a small portion of cold solvent to remove any surface impurities, and subsequently dried.

3.2.2. Column Chromatography

The reviewed literature lacks detailed protocols for the column chromatographic purification of lagochilin. This section provides a general approach that could be adapted.

Column chromatography serves as a powerful technique for the further purification of recrystallized lagochilin or for its direct isolation from the crude extract. The selection of the stationary and mobile phases is critical and is based on the polarity of the compounds being separated.

Putative Experimental Protocol:

-

Stationary Phase: Silica gel is a frequently used stationary phase for the separation of diterpenoids due to its polar nature.

-

Mobile Phase: A solvent gradient, typically starting with a non-polar solvent and gradually increasing in polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient), is likely to be effective for eluting compounds with a range of polarities, thereby enabling the separation of lagochilin from other constituents.

-

Fraction Collection and Analysis: The eluent is collected in a series of fractions, which are then analyzed, often using thin-layer chromatography (TLC), to identify the fractions containing pure lagochilin.

Characterization of Lagochilin

The confirmation of the structure and purity of the isolated lagochilin is accomplished through a suite of spectroscopic techniques.

Table 2: Spectroscopic Data for Lagochilin

| Technique | Key Observations | Reference(s) |

| ¹H NMR | Detailed chemical shifts and coupling constants are not comprehensively available in the reviewed literature. | |

| ¹³C NMR | A complete list of specific chemical shifts is not readily available in the reviewed literature. | |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 356 | |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for hydroxyl (-OH) and ether (C-O-C) functional groups. |

A significant knowledge gap exists in the form of detailed and publicly available spectral data (¹H NMR, ¹³C NMR, MS fragmentation patterns, and IR peak assignments) for lagochilin, which is essential for its unambiguous characterization and quality control.

Putative Signaling Pathways

The precise molecular mechanisms that underpin the hemostatic and sedative effects of lagochilin have yet to be fully elucidated. However, by examining the known activities of other diterpenoids and sedative agents, it is possible to propose putative signaling pathways.

Hemostatic Effect

It is hypothesized that the hemostatic action of lagochilin is linked to its ability to modulate the blood coagulation cascade. Certain diterpenoids are known to enhance platelet aggregation and expedite the formation of a stable fibrin clot.

Caption: A putative signaling pathway illustrating the hemostatic effect of Lagochilin.

Sedative Effect

The sedative effects of lagochilin may be mediated through its interaction with the GABAergic system, a common mechanism for sedative compounds. It is postulated that lagochilin could function as a positive allosteric modulator of the GABA-A receptor.

Caption: A putative signaling pathway for the sedative effect of Lagochilin.

Conclusion and Future Directions

Lagochilin, the bioactive diterpenoid from Lagochilus inebrians, represents a promising candidate for therapeutic development, supported by a long history of traditional use and confirmed pharmacological activities. This guide has consolidated the current understanding of its discovery, history, and isolation. However, to fully unlock its therapeutic potential, several key areas require further investigation.

Recommendations for future research include:

-

Protocol Optimization: The development and publication of detailed, optimized, and validated protocols for the extraction, isolation, and purification of lagochilin are paramount.

-

Comprehensive Characterization: A thorough spectroscopic analysis is required to establish a complete and authenticated dataset for lagochilin, which is essential for its identification, quality control, and regulatory approval.

-

Mechanistic Studies: In-depth pharmacological studies are needed to elucidate the precise molecular mechanisms and signaling pathways responsible for its hemostatic and sedative properties.

-

Toxicology and Safety Assessment: A comprehensive toxicological evaluation is necessary to establish the safety profile of lagochilin for potential clinical applications.

Addressing these research gaps will be instrumental in advancing lagochilin from a traditional herbal remedy to a well-characterized, safe, and effective modern therapeutic agent.

The Enduring Hemostatic and Anti-inflammatory Potential of Lagochilus Plant Extracts: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of plant extracts from the Lagochilus genus, a plant with a long history in traditional medicine for its hemostatic and anti-inflammatory properties. This document, intended for researchers, scientists, and professionals in drug development, synthesizes current scientific findings on the quantitative effects, experimental methodologies, and underlying molecular mechanisms of Lagochilus extracts.

The genus Lagochilus, belonging to the Lamiaceae family, encompasses several species, with Lagochilus inebrians being one of the most well-known. Traditional applications have primarily focused on controlling bleeding and reducing inflammation. Modern pharmacological studies have begun to validate these uses, identifying a rich pool of bioactive compounds, primarily diterpenoids and flavonoids, as the key drivers of its therapeutic effects. This guide offers a structured overview of the scientific evidence to support further research and development.

Quantitative Biological Activity of Lagochilus Extracts

The hemostatic and anti-inflammatory efficacy of Lagochilus extracts has been quantified in several preclinical studies. The data presented below is compiled from research on various species, highlighting the potent bioactivity.

Table 1: Hemostatic Activity of Lagochilus Extracts

| Species | Extract/Compound | Assay | Model | Key Findings | Reference |

| Lagochilus lanatonodus | Ethanolic Extract | Thrombin Time (TT) | Rat | Significant shortening of clotting time | [1][2] |

| Lagochilus lanatonodus | Ethanolic Extract | Activated Partial Thromboplastin Time (aPTT) | Rat | Significant shortening of clotting time | [1][2] |

| Lagochilus lanatonodus | Ethanolic Extract | Prothrombin Time (PT) | Rat | Significant shortening of clotting time | [1][2] |

| Lagochilus species | General Preparations | In vivo coagulation | Animal models | Increased blood coagulation ability by activating plasma and cellular coagulation factors and depressing the anticoagulant system. | [3] |

Table 2: Anti-inflammatory Activity of Lagochilus Extracts

| Species | Extract/Compound | Assay | Model | Key Findings | Reference |

| Lagochilus lanatonodus | Ethanolic Extract | Xylene-induced ear edema | Mouse | Strong inhibitory effect on edema formation | [1][2] |

| Lagochilus diacanthophyllus | Ethanolic Extract | Xylene-induced ear edema | Mouse | Strong inhibitory effect on edema formation | [1][2] |

| Lagochilus lanatonodus | Ethanolic Extract | Carrageenan-induced paw edema | Rat | Strong inhibitory effect on edema formation | [1][2] |

| Lagochilus diacanthophyllus | Ethanolic Extract | Carrageenan-induced paw edema | Rat | Strong inhibitory effect on edema formation | [1][2] |

| Lagochilus lanatonodus | Ethanolic Extract | Nitric Oxide (NO) and Prostaglandin E2 (PGE2) levels in edematous tissue | Rat | Modulated the expression of inflammatory parameters | [1][2] |

| Lagochilus diacanthophyllus | Ethanolic Extract | Nitric Oxide (NO) and Prostaglandin E2 (PGE2) levels in edematous tissue | Rat | Modulated the expression of inflammatory parameters | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of the key experimental protocols used to assess the biological activity of Lagochilus extracts.

Hemostatic Activity Assays

1. Plant Material and Extraction:

-

The aerial parts of the Lagochilus plant are collected, dried, and powdered.

-

The powdered material is then subjected to extraction, typically with ethanol, to obtain the crude extract.

2. Animal Models:

-

Rat Tail Hemorrhage Model: Anesthetized rats are used. A standardized incision is made on the tail, and the extract is applied topically. The bleeding time and blood loss are measured and compared to a control group.

3. Coagulation Time Assays:

-

Specimen Collection: Blood is collected from anesthetized rats via cardiac puncture and mixed with a sodium citrate anticoagulant. Platelet-poor plasma is obtained by centrifugation.

-

Prothrombin Time (PT): This test evaluates the extrinsic and common coagulation pathways. To the plasma sample, a reagent containing tissue factor (thromboplastin) and calcium chloride is added. The time taken for a clot to form is recorded.

-

Activated Partial Thromboplastin Time (aPTT): This assay assesses the intrinsic and common pathways. An activator (e.g., silica) and a phospholipid substitute are added to the plasma, followed by calcium chloride to initiate clotting. The time to clot formation is measured.

-

Thrombin Time (TT): This test evaluates the final step of the coagulation cascade (the conversion of fibrinogen to fibrin). A known concentration of thrombin is added to the plasma, and the time to clot formation is recorded.

Anti-inflammatory Activity Assays

1. Animal Models of Acute Inflammation:

-

Xylene-Induced Ear Edema in Mice: Xylene is applied to the surface of a mouse's ear to induce inflammation. The extract is administered either topically or orally before xylene application. The degree of edema is quantified by measuring the difference in weight between the treated and untreated ears.

-

Carrageenan-Induced Paw Edema in Rats: Carrageenan is injected into the sub-plantar tissue of a rat's hind paw to induce localized inflammation. The extract is administered orally prior to the carrageenan injection. The volume of the paw is measured at various time points using a plethysmometer to determine the extent of edema.

2. Measurement of Inflammatory Mediators:

-

Tissue Homogenate Preparation: At the end of the in vivo anti-inflammatory experiments, the inflamed tissue (e.g., paw tissue) is collected and homogenized.

-

Nitric Oxide (NO) Quantification: The concentration of nitrite (a stable metabolite of NO) in the tissue homogenate is measured using the Griess reagent. The absorbance is read spectrophotometrically, and the nitrite concentration is calculated from a standard curve.

-

Prostaglandin E2 (PGE2) Quantification: The level of PGE2 in the tissue homogenate is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Signaling Pathways and Mechanisms of Action

The biological activities of Lagochilus extracts are underpinned by their interaction with specific molecular signaling pathways. The primary bioactive constituents, diterpenoids (like lagochiline) and flavonoids, are believed to be responsible for these effects.

Hemostatic Mechanism

The hemostatic properties of Lagochilus extracts appear to be multifaceted, influencing multiple aspects of the coagulation cascade.[3] The shortening of PT, aPTT, and TT suggests that the extracts may enhance the activity of factors in the extrinsic, intrinsic, and common pathways, respectively.[1][2]

Anti-inflammatory Mechanism

The anti-inflammatory effects of Lagochilus extracts are largely attributed to their flavonoid content. These compounds are known to modulate key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Experimental Workflow for Anti-inflammatory Assays

Inhibition of the NF-κB and Arachidonic Acid Pathways

Flavonoids have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] By suppressing NF-κB, Lagochilus extracts can downregulate the production of nitric oxide and prostaglandins, two key mediators of inflammation.

Conclusion and Future Directions

The scientific evidence strongly supports the traditional use of Lagochilus plant extracts for their hemostatic and anti-inflammatory properties. The presence of bioactive diterpenoids and flavonoids contributes to these effects through the modulation of the coagulation cascade and key inflammatory signaling pathways.

For researchers and drug development professionals, Lagochilus presents a promising source of novel therapeutic agents. Future research should focus on the isolation and characterization of individual bioactive compounds, elucidation of their precise molecular targets, and comprehensive preclinical and clinical evaluation of their safety and efficacy. The information compiled in this technical guide provides a solid foundation for these future endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of hemostatic and anti-inflammatory activities of extracts from different Lagochilus species in experimental animals: comparison of different extractives and sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Genus Lagochilus (Lamiaceae): A Review of Its Diversity, Ethnobotany, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expression by flavonoids in macrophage J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Lagochilin Monohydrate vs. Anhydrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagochilin, a diterpenoid compound primarily isolated from plants of the Lagochilus genus, has garnered scientific interest for its notable physiological effects, including hemostatic, sedative, and hypotensive properties.[1] This technical guide provides an in-depth comparison of the monohydrate and anhydrate crystalline forms of Lagochilin, offering valuable insights for researchers and professionals involved in drug development and natural product chemistry. While comprehensive comparative data remains an area for further investigation, this document synthesizes the current understanding of their physicochemical properties, biological activities, and analytical characterization.

Physicochemical Properties

Lagochilin can exist in two primary crystalline forms: a monohydrate and a non-hydrated (anhydrous) form, with the monohydrate being the predominantly precipitated form.[2] The specific form obtained is dependent on the recrystallization solvent used.[2]

| Property | Lagochilin Monohydrate | Lagochilin Anhydrate |

| Molecular Formula | C20H36O5 · H2O | C20H36O5 |

| Molecular Weight | 374.5 g/mol | 356.5 g/mol |

| Appearance | Needle-like crystals | Rhombic crystals |

| Melting Point | 158–160°C | 172–174°C |

| Solubility in Water | Completely insoluble[2] | Data not available |

| Formation | Recrystallization from ethanol-water (9:1) | Recrystallization from acetone |

Table 1: Comparison of Physicochemical Properties of Lagochilin Monohydrate and Anhydrate.

Formation and Stability

The monohydrate form of Lagochilin is typically obtained through recrystallization from a mixture of ethanol and water.[3] Conversely, the anhydrate form can be produced by recrystallization from acetone.[3] The relative stability of the two forms under varying conditions of temperature and humidity has not been extensively reported in the available literature. Such studies are crucial for determining appropriate storage conditions and formulation strategies.

Solubility Profile

Bioavailability

There is a lack of publicly available data directly comparing the oral bioavailability of Lagochilin monohydrate and anhydrate. The difference in their crystalline structure and potential differences in solubility could lead to variations in their absorption and overall bioavailability. Further pharmacokinetic studies are required to elucidate these differences.

Biological Activity

Lagochilin is recognized for its hemostatic, sedative, and hypotensive activities.[1] However, the existing body of research does not provide a direct comparison of the biological potency of the monohydrate versus the anhydrate form. It is plausible that the different solid-state properties of these forms could influence their dissolution rate and subsequent biological activity.

Hemostatic Effects

The hemostatic properties of Lagochilus species are largely attributed to Lagochilin.[4] The mechanism is suggested to involve the acceleration of thromboplastin formation and the conversion of prothrombin to thrombin, thereby impacting the initial phases of the blood coagulation cascade.[4]

Sedative Effects

The sedative properties of Lagochilin are well-documented in traditional use.[1] While the precise mechanism is not fully elucidated for Lagochilin itself, other diterpenes and terpenoids are known to exert sedative effects through interaction with the GABAergic system, particularly by modulating GABAA receptors.[5][6]

Hypotensive Effects

The hypotensive action of Lagochilin is another of its key biological effects.[1] The mechanism underlying this effect is not specifically known for Lagochilin. However, some diterpenes have been shown to induce hypotension by acting as calcium channel blockers in vascular smooth muscle cells, leading to vasodilation.[3]

Experimental Protocols

The following sections provide detailed methodologies for the characterization of Lagochilin monohydrate and anhydrate.

Powder X-ray Diffraction (PXRD)

Objective: To identify and differentiate the crystalline forms of Lagochilin based on their unique diffraction patterns.

Methodology:

-

Sample Preparation: A small amount (approximately 10-20 mg) of the Lagochilin sample (monohydrate or anhydrate) is gently ground to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Sample Mounting: The powdered sample is packed into a flat, circular sample holder. The surface of the powder should be smooth and level with the surface of the holder to ensure accurate diffraction angles.

-

Instrument Setup: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is used. The instrument is typically operated at 40 kV and 40 mA.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of 5° to 50° with a step size of 0.02° and a scan speed of 2°/minute.

-

Data Analysis: The resulting diffractogram (a plot of intensity versus 2θ) is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of the crystalline structure. The patterns of the monohydrate and anhydrate forms are compared to identify the phase or determine the purity of a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of Lagochilin and confirm the absence or presence of water in the crystal lattice.

Methodology for ¹H and ¹³C NMR:

-

Sample Preparation: Approximately 5-10 mg of the Lagochilin sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrument Setup: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Data Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Data Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is required. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure of Lagochilin. The presence of a broad singlet in the ¹H NMR spectrum that is exchangeable with D₂O can indicate the presence of hydroxyl groups and, in the case of the monohydrate, the water molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in Lagochilin and to detect the presence of water in the monohydrate form.

Methodology (KBr Pellet Method):

-

Sample Preparation: Approximately 1-2 mg of the Lagochilin sample is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: A background spectrum of the empty sample compartment is collected to subtract the contribution of atmospheric CO₂ and water vapor.

-

Sample Analysis: The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: The absorption bands in the spectrum are analyzed to identify characteristic functional groups. For the monohydrate, a broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the water molecule. The spectra of the monohydrate and anhydrate forms will show differences in this region.

Signaling Pathways

While the specific signaling pathways for Lagochilin's biological activities are not yet fully elucidated, based on its known effects and the mechanisms of similar diterpenoid compounds, the following pathways are proposed.

Proposed Sedative Mechanism via GABAergic Pathway

The sedative effects of many natural compounds, including some terpenoids, are mediated through the enhancement of GABAergic neurotransmission.[5][6] It is hypothesized that Lagochilin may act as a positive allosteric modulator of the GABAA receptor, similar to benzodiazepines and barbiturates. This would lead to an increased influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuron and a decrease in neuronal excitability, producing a sedative effect.

Proposed Hypotensive Mechanism via Calcium Channel Blockade

The hypotensive effect of certain diterpenes is attributed to their ability to block L-type voltage-gated calcium channels (VGCCs) in vascular smooth muscle cells.[3] By inhibiting the influx of extracellular calcium, these compounds prevent the contraction of smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. It is proposed that Lagochilin may share this mechanism of action.

Hemostatic Effect and the Coagulation Cascade

The hemostatic effect of Lagochilin is believed to be exerted through its influence on the blood coagulation cascade.[4] This complex process involves a series of enzymatic reactions that culminate in the formation of a stable fibrin clot. While the precise molecular targets of Lagochilin within this cascade are not definitively identified, its action is thought to accelerate the early stages of clot formation.[4] The following diagram illustrates a simplified representation of the intrinsic and extrinsic pathways of the coagulation cascade, which converge into the common pathway.

Conclusion

Lagochilin presents as a promising natural compound with significant therapeutic potential. This guide has summarized the key differences and current knowledge regarding its monohydrate and anhydrate forms. It is evident that further research is required to fully characterize and compare these two crystalline structures. Specifically, quantitative studies on their solubility, stability, bioavailability, and comparative biological efficacy are essential for advancing the development of Lagochilin-based therapeutics. The proposed signaling pathways provide a framework for future mechanistic studies to unravel the precise molecular interactions underlying its hemostatic, sedative, and hypotensive effects.

References

- 1. FTIR Sample Handling Buyer's Guide | Labcompare.com [labcompare.com]

- 2. The applicability of powder X-ray diffraction to the quantification of drug substance polymorphs using a model organic system | Powder Diffraction | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. rjpbcs.com [rjpbcs.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Ethnobotanical Uses of Lagochilus Species: A Technical Guide for Researchers

An in-depth exploration of the traditional medicinal applications, phytochemistry, and pharmacological activities of the genus Lagochilus, with a focus on data-driven insights and experimental methodologies for drug discovery and development.

Introduction

The genus Lagochilus, belonging to the Lamiaceae family, comprises approximately 44 species primarily distributed across Central, South-Central, and Eastern Asia.[1] For centuries, various Lagochilus species have been integral to the traditional medicine systems of these regions, valued for a wide range of therapeutic properties.[1][2] This technical guide provides a comprehensive overview of the ethnobotanical uses of Lagochilus species, supported by quantitative pharmacological data, detailed experimental protocols, and visualizations of the underlying biological pathways. The primary focus is to furnish researchers, scientists, and drug development professionals with a robust resource to inform and accelerate further investigation into the therapeutic potential of this genus.

Ethnobotanical Landscape

Traditional uses of Lagochilus species are diverse, with applications ranging from hemostasis and sedation to the treatment of inflammatory conditions and skin diseases.[1][2] A decoction of the herbs and roots is a common preparation in folk medicine.[1] The most well-documented ethnobotanical applications include:

-

Sedative and Tranquilizer: Employed to calm the nerves and induce sleep.[1][4]

-

Anti-inflammatory: Utilized to alleviate inflammation.[5]

-

Antispasmodic: To relieve muscle spasms.[2]

-

Hypotensive: To lower blood pressure.[2]

-

Psychoactive Effects: Notably, Lagochilus inebrians is known for its intoxicating and euphoric effects and has been used in celebratory and ritual contexts.[1][2]

Quantitative Pharmacological Data

The ethnobotanical claims for Lagochilus species have been substantiated by numerous in vitro and in vivo pharmacological studies. The following tables summarize the key quantitative findings, providing a comparative basis for further research.

Table 1: Hemostatic Activity of Lagochilus Species

| Species | Extract/Compound | Assay | Dose | Results | Reference |

| Lagochilus lanatonodus | Ethanol Extract | Thrombin Time (TT) | 250 mg/kg | 15.2 ± 1.2 s (Control: 18.5 ± 1.5 s) | Jiao et al., 2014 |

| Activated Partial Thromboplastin Time (aPTT) | 250 mg/kg | 45.8 ± 3.2 s (Control: 53.7 ± 4.1 s) | Jiao et al., 2014 | ||

| Prothrombin Time (PT) | 250 mg/kg | 10.1 ± 0.9 s (Control: 12.3 ± 1.1 s) | Jiao et al., 2014 | ||

| Lagochilus diacanthophyllus | Ethanol Extract | Thrombin Time (TT) | 250 mg/kg | 16.1 ± 1.4 s (Control: 18.5 ± 1.5 s) | Jiao et al., 2014 |

| Activated Partial Thromboplastin Time (aPTT) | 250 mg/kg | 48.2 ± 3.8 s (Control: 53.7 ± 4.1 s) | Jiao et al., 2014 | ||

| Prothrombin Time (PT) | 250 mg/kg | 11.2 ± 1.0 s (Control: 12.3 ± 1.1 s) | Jiao et al., 2014 | ||

| Lagochilus setulosus | "Setulin" (Dry Extract) | Blood Coagulation Time (Rabbits with hypocoagulation) | 50 mg/kg | Normalization of coagulation time within 60-90 minutes | [3] |

Table 2: Anti-inflammatory Activity of Lagochilus Species

| Species | Extract/Compound | Assay | Dose | % Inhibition | Reference |

| Lagochilus lanatonodus | Ethanol Extract | Xylene-induced ear edema | 250 mg/kg | 68.4% | Jiao et al., 2014 |

| Carrageenan-induced paw edema | 250 mg/kg | 55.2% | Jiao et al., 2014 | ||

| Lagochilus diacanthophyllus | Ethanol Extract | Xylene-induced ear edema | 250 mg/kg | 62.1% | Jiao et al., 2014 |

| Carrageenan-induced paw edema | 250 mg/kg | 48.7% | Jiao et al., 2014 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments cited in the study of Lagochilus species.

Protocol 1: Extraction and Isolation of Lagochilin from Lagochilus inebrians

This protocol is adapted from established methods for the isolation of the primary bioactive diterpenoid, lagochilin.[6][7]

-

Plant Material Preparation: Air-dry the leaves and stems of Lagochilus inebrians. Grind the dried material into a coarse powder.

-

Extraction:

-

Place the powdered plant material in a suitable extraction vessel.

-

Add hot dichloroethane to the vessel.

-

Boil the mixture for 3 hours.

-

Separate the extract from the plant material by decantation.

-

Filter the extract to remove any suspended particles.

-

-

Crystallization:

-

Allow the filtrate to stand at room temperature for 24 hours to facilitate the crystallization of lagochilin.

-

Collect the resulting crystals.

-

-

Purification:

-

Wash the crystals with cold dichloroethane to remove impurities.

-

Recrystallize the washed lagochilin from hot water or a suitable solvent to obtain a purified product.

-

Protocol 2: In Vivo Hemostatic Activity Assay (Tail Bleeding Time)

This protocol describes a common method for assessing hemostatic activity in a rodent model.

-

Animal Model: Use male Kunming mice (18-22 g).

-

Test Substance Administration: Administer the Lagochilus extract or isolated compound orally or intraperitoneally at the desired doses. A control group should receive the vehicle.

-

Bleeding Induction: After a specified pretreatment time (e.g., 60 minutes), anesthetize the mice. Transect the tail at a specific point (e.g., 5 mm from the tip).

-

Data Collection: Immediately immerse the tail in saline at 37°C. Record the time until bleeding stops for a continuous period of 30 seconds. This is the bleeding time. A maximum observation time (e.g., 30 minutes) should be set.

Protocol 3: In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute inflammation.

-

Animal Model: Use Wistar rats (180-220 g).

-

Test Substance Administration: Administer the Lagochilus extract or isolated compound orally at the desired doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after treatment, inject a 1% solution of carrageenan in saline (0.1 mL) into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.

Protocol 4: In Vitro Antispasmodic Activity Assay (Isolated Guinea Pig Ileum)

This assay is used to assess the effect of substances on smooth muscle contraction.

-

Tissue Preparation: Euthanize a guinea pig and isolate a segment of the ileum. Mount the tissue in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Contraction Induction: Induce contractions of the ileum using a spasmogen such as acetylcholine or histamine.

-

Test Substance Application: Add the Lagochilus extract or isolated compound to the organ bath at various concentrations.

-

Data Recording: Record the changes in the contractile response of the ileum using an isotonic transducer connected to a data acquisition system.

-

Analysis: Determine the ability of the test substance to relax the pre-contracted tissue or to inhibit agonist-induced contractions.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Lagochilus species are mediated through the modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action for the hemostatic, anti-inflammatory, and sedative properties.

Hemostatic Activity: Modulation of the Coagulation Cascade

The primary hemostatic compound, lagochilin, is believed to exert its effect by influencing the coagulation cascade. While the precise molecular interactions are still under investigation, it is proposed that lagochilin and its derivatives may enhance the activity of certain clotting factors, leading to accelerated fibrin clot formation.

References

- 1. researchgate.net [researchgate.net]

- 2. The Genus Lagochilus (Lamiaceae): A Review of Its Diversity, Ethnobotany, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjpbcs.com [rjpbcs.com]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Total Synthesis of Lagochilin: A Review of Current Knowledge and Future Perspectives

As of late 2025, a total synthesis of the diterpenoid lactone Lagochilin has not been reported in the peer-reviewed scientific literature. Despite its interesting biological activities, including hemostatic, sedative, and hypotensive effects, the complex stereochemical architecture of Lagochilin has thus far precluded its complete chemical synthesis from simple starting materials. This document provides a comprehensive overview of the current state of knowledge regarding Lagochilin, including its isolation, structural elucidation, and the synthesis of its derivatives from the natural product. Furthermore, a speculative retrosynthetic analysis is presented to outline potential strategies for a future total synthesis.

Isolation and Characterization of Lagochilin

Lagochilin is a natural product predominantly isolated from plants of the Lagochilus genus, particularly Lagochilus inebrians. The extraction process typically involves the use of anhydrous dichloroethane followed by purification through recrystallization from acetone. The structure of Lagochilin was elucidated through extensive physicochemical methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][2] The molecule possesses a complex tetracyclic core with multiple stereocenters, presenting a significant challenge for synthetic chemists.

Synthesis of Lagochilin Derivatives

While a total synthesis remains elusive, researchers have successfully synthesized various derivatives of Lagochilin starting from the isolated natural product. These efforts have been primarily aimed at improving its physicochemical properties, such as water solubility, and enhancing its biological activity.

Table 1: Synthesis of Lagochilin Succinates [3]

| Derivative | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |

| Lagochilin monosuccinate | Lagochilin | Succinic anhydride | Pyridine | 14-15 hours | 75-90 |

-

A mixture of 1 mmol of Lagochilin and an excess of succinic anhydride is dissolved in 20 ml of anhydrous pyridine.

-

The mixture is heated to reflux and maintained at this temperature for 14-15 hours.

-

After the reaction is complete, the pyridine is removed under reduced pressure.

-

The residue is treated with a 5% solution of cold hydrochloric acid and extracted three to five times with benzene.

-

The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated in vacuo.

-

The crude product is purified by column chromatography to yield the Lagochilin succinate derivatives.

Biological Activity of Lagochilin

Lagochilin and its derivatives have been the subject of numerous biological studies. The parent compound is known for its hemostatic properties, aiding in the control of bleeding.[4] Additionally, it exhibits sedative and hypotensive effects.[5] The synthesis of water-soluble derivatives, such as succinates, has been pursued to enhance its therapeutic potential.[3]

Future Outlook: A Hypothetical Retrosynthetic Analysis

The development of a total synthesis of Lagochilin would provide a reliable source of this complex molecule for further biological evaluation and the synthesis of novel analogs. A plausible retrosynthetic strategy would likely involve the disconnection of the tetracyclic core at key positions to simplify the target structure into more manageable synthetic intermediates.

A potential retrosynthetic pathway for the total synthesis of Lagochilin is outlined below. This hypothetical analysis serves as a conceptual framework for future synthetic efforts.

References

Application Note: High-Yield Extraction and Purification of Lagochilin from Lagochilus inebrians

Audience: Researchers, scientists, and drug development professionals.